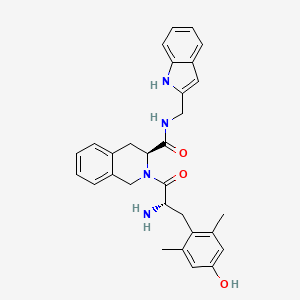

H-Dmt-Tic-NH-CH2-Indl

Description

Evolution of Opioid Receptor Ligand Chemistry

The history of opioid ligand chemistry began with the isolation of morphine from opium. nih.gov For a long time, the rigid morphinan (B1239233) scaffold served as the primary template for designing new analgesics. nih.gov A significant shift occurred with the discovery of endogenous opioid peptides like enkephalins and endorphins. This discovery revealed that flexible, linear peptides could also elicit potent opioid effects, opening new avenues for drug design. nih.govoup.com

Early research focused on modifying these natural peptides to enhance their stability and receptor affinity. However, the inherent liabilities of peptides, such as poor metabolic stability and limited ability to cross the blood-brain barrier, spurred the development of peptidomimetics. This evolution led to the "message-address" concept, where a ligand is considered to have a "message" portion responsible for receptor activation and an "address" portion that dictates receptor selectivity. oup.com This conceptual framework guided the design of more sophisticated and selective opioid ligands. oup.com

The Dmt-Tic Pharmacophore as a Foundational Motif

A pivotal breakthrough in opioid peptidomimetic design was the development of the Dmt-Tic pharmacophore. This motif consists of 2',6'-dimethyl-L-tyrosine (Dmt) and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). mdpi.comebi.ac.uk The Dmt residue, a modified version of the N-terminal tyrosine found in most opioid peptides, is crucial for receptor recognition at both µ and δ receptors. acs.org The conformationally constrained Tic residue often imparts high antagonistic activity at the δ-opioid receptor. mdpi.comacs.org

The combination of Dmt and Tic created a powerful and versatile scaffold. mdpi.com Initially recognized for producing potent δ-opioid receptor antagonists, researchers discovered that modifications to the C-terminus of the Dmt-Tic core could dramatically alter the pharmacological profile. acs.orgcapes.gov.br By introducing a "spacer" and a third aromatic group, it became possible to convert these antagonists into potent agonists or ligands with mixed properties, such as µ-agonism and δ-antagonism. acs.orgacs.org This adaptability has made the Dmt-Tic pharmacophore a cornerstone in the development of functionally diverse opioid ligands. acs.org

Contextualizing H-Dmt-Tic-NH-CH2-Indl within Opioid Peptidomimetic Research

The compound H-Dmt-Tic-NH-CH2-Indl represents a specific iteration of the Dmt-Tic pharmacophore, where the C-terminus has been modified with an indolylmethylamine moiety. This modification is a strategic choice aimed at exploring the structure-activity relationships that govern opioid receptor affinity and efficacy.

Systematic Name: The formal IUPAC name for this compound can be complex. A related structure, H-Dmt-Tic-Lys(Z)-NH-CH2-Ph, is named benzyl (B1604629) N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-(benzylamino)-6-oxohexyl]carbamate. smolecule.com

Structural Class: H-Dmt-Tic-NH-CH2-Indl is classified as a peptidomimetic, specifically a dipeptide analogue. It incorporates non-proteinogenic amino acids (Dmt and Tic) and a non-peptidic linker to the indole (B1671886) group.

The synthesis of such compounds typically involves standard peptide coupling techniques, where the constituent amino acids and the indole moiety are linked sequentially. nih.govnih.gov

The indole ring system, a prominent feature in many natural products and pharmaceuticals, is a versatile scaffold in medicinal chemistry. researchgate.netsemanticscholar.org Its incorporation into peptidomimetic structures can serve several purposes:

Hydrophobic Interactions: The aromatic and hydrophobic nature of the indole group can facilitate strong binding interactions with hydrophobic pockets within the receptor binding site.

Hydrogen Bonding: The nitrogen atom in the indole ring can act as a hydrogen bond donor, forming crucial interactions with the receptor. nih.gov

Structural Mimicry: The indole moiety is the side chain of the amino acid tryptophan, which is found in some endogenous peptides. Its inclusion can mimic these natural interactions.

Compound Names Table

| Abbreviation | Full Name |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Indl | Indole |

| MOR | Mu-opioid receptor |

| DOR | Delta-opioid receptor |

| KOR | Kappa-opioid receptor |

| Bid | 1H-benzimidazole-2-yl |

| Boa | Benzoxazol-2-yl |

| Bta | Benzothiazol-2-yl |

| Indn | 2,3-dihydro-1H-inden-2-yl |

| ImidPh | 4-phenyl-1H-imidazol-2-yl |

| DIPP-NH2[Ψ] | Dmt-TicΨ[CH2-NH]Phe-Phe-NH2 |

| UFP-505 | H-Dmt-Tic-Gly-NH-Bzl |

| EM-2 | Endomorphin-2 |

| TIPP | H-Tyr-Tic-Phe-(Phe)-OH |

Structure

3D Structure

Properties

Molecular Formula |

C30H32N4O3 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C30H32N4O3/c1-18-11-24(35)12-19(2)25(18)15-26(31)30(37)34-17-22-9-4-3-7-20(22)14-28(34)29(36)32-16-23-13-21-8-5-6-10-27(21)33-23/h3-13,26,28,33,35H,14-17,31H2,1-2H3,(H,32,36)/t26-,28-/m0/s1 |

InChI Key |

WOVWFYGUXKNNEL-XCZPVHLTSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC5=CC=CC=C5N4)N)C)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Structural Elucidation

The creation of H-Dmt-Tic-NH-CH2-Indl is a multi-step process that relies on established principles of peptide chemistry. Both solution-phase and solid-phase strategies are relevant to the synthesis of this and related compounds.

Synthetic Pathways for H-Dmt-Tic-NH-CH2-Indl

The primary route for synthesizing H-Dmt-Tic-NH-CH2-Indl is through solution-phase peptide synthesis. nih.gov This classical approach involves the sequential coupling of amino acid residues in a homogenous reaction mixture. researchgate.net

Solution-phase synthesis offers flexibility and is particularly useful for large-scale production. wikipedia.org The process for H-Dmt-Tic-NH-CH2-Indl begins with the condensation of a protected dipeptide, Boc-Dmt-Tic-OH, with a specific amine precursor, H2N-CH2-Indl. nih.gov

A key step in forming the peptide bond is the activation of the carboxylic acid group. thermofisher.com For the synthesis of H-Dmt-Tic-NH-CH2-Indl, a common and effective coupling cocktail is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC), also known as EDC, and 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov

The reaction is typically carried out in a solvent like dimethylformamide (DMF) at a reduced temperature (0 °C) to control the reaction rate and minimize side reactions. nih.gov WSC activates the carboxyl group of Boc-Dmt-Tic-OH, forming a highly reactive O-acylisourea intermediate. thermofisher.com HOBt is added to suppress racemization and improve the efficiency of the coupling by forming a more stable active ester, which then reacts with the amino group of H2N-CH2-Indl to form the desired amide bond. nih.govcreative-peptides.compeptide.combachem.com The reaction mixture is stirred for several hours at both 0 °C and room temperature to ensure the completion of the condensation. nih.gov

Table 1: Reagents for WSC/HOBt Coupling

| Reagent | Function |

|---|---|

| Boc-Dmt-Tic-OH | Protected dipeptide with a free carboxyl group |

| H2N-CH2-Indl | Amine precursor |

| WSC (EDC) | Carbodiimide coupling agent for carboxyl activation |

| HOBt | Additive to prevent racemization and improve coupling efficiency |

This interactive table summarizes the key reagents and their roles in the WSC/HOBt coupling strategy.

Following the successful coupling to form Boc-Dmt-Tic-NH-CH2-Indl, the N-terminal protecting group, tert-butyloxycarbonyl (Boc), must be removed to yield the final compound. nih.gov This is achieved through treatment with a strong acid, typically trifluoroacetic acid (TFA). nih.govwikipedia.orgpeptide.com The Boc group is labile in acidic conditions, and this step is performed at room temperature for a short duration. google.com The final product, TFA·H-Dmt-Tic-NH-CH2-Indl, is then precipitated and purified. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Considerations for Related Dmt-Tic Peptidomimetics

While solution-phase is documented for H-Dmt-Tic-NH-CH2-Indl itself, solid-phase peptide synthesis (SPPS) is a widely used technique for preparing related Dmt-Tic peptidomimetics and other peptides. wikipedia.orgresearchgate.netmdpi.comsmolecule.com In SPPS, the peptide is assembled sequentially while anchored to a solid resin support. smolecule.com

Two main strategies dominate SPPS: Boc/Bzl and Fmoc/tBu. wikipedia.org The Fmoc/tBu strategy is often preferred due to its milder deprotection conditions. wikipedia.org The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is removed using a base, such as piperidine (B6355638) in DMF, while the side-chain protecting groups (like tBu) and the resin linker are cleaved at the end of the synthesis using an acid like TFA. wikipedia.orgmdpi.com The choice of resin is critical; for instance, MBHA resin is used to obtain C-terminal amides. peptide.commdpi.com For larger peptides, low-substitution resins or surface resins can help to minimize aggregation. peptide.com

Synthesis of Precursor Building Blocks (e.g., H2N-CH2-Indl)

The synthesis of H-Dmt-Tic-NH-CH2-Indl relies on the availability of its constituent building blocks. The precursor H2N-CH2-Indl, or indolyl-3-methylamine, is a crucial component. While the specific synthesis of this exact precursor for this reaction is not detailed in the provided context, the synthesis of similar indolyl compounds often involves the reduction of corresponding nitriles or amides, or the reaction of indole (B1671886) with suitable electrophiles followed by functional group transformations.

Spectroscopic and Analytical Techniques for Compound Characterization

Once synthesized, the identity and purity of H-Dmt-Tic-NH-CH2-Indl and its protected intermediate are confirmed using a suite of analytical methods.

For the intermediate, Boc-Dmt-Tic-NH-CH2-Indl , the following techniques are used:

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity. nih.gov

Mass Spectrometry (MS) confirms the molecular weight, with a reported (M+H)⁺ ion at m/z 598. nih.gov

Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed structural information, showing characteristic signals for the Boc group, the dimethyl groups of Dmt, and the various aromatic and aliphatic protons. nih.gov

Melting Point (mp) and Specific Rotation ([α]D) are measured to determine physical properties. nih.gov

For the final product, TFA·H-Dmt-Tic-NH-CH2-Indl , similar characterization is performed:

TLC and HPLC confirm purity. nih.gov

Mass Spectrometry shows the expected (M+H)⁺ ion at m/z 498. nih.gov

¹H-NMR confirms the removal of the Boc group and shows the remaining structural protons. nih.gov

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared to the calculated theoretical values. nih.gov

Melting Point and Specific Rotation are also determined for the final compound. nih.gov

Table 2: Characterization Data for H-Dmt-Tic-NH-CH2-Indl and its Precursor

| Compound | Technique | Observed Value |

|---|---|---|

| Boc-Dmt-Tic-NH-CH₂-Indl | Yield | 84% |

| Melting Point | 147–149 °C | |

| Specific Rotation [α]²⁰D | -20.8 | |

| Mass (m/z) | 598 (M+H)⁺ | |

| TFA·H-Dmt-Tic-NH-CH₂-Indl | Yield | 91% |

| Melting Point | 149–151 °C | |

| Specific Rotation [α]²⁰D | -18.1 |

This interactive table presents a summary of the key characterization data reported for the synthesized compounds. nih.gov

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| H-Dmt-Tic-NH-CH2-Indl | 2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-indolyl-3-methylamide |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Indl | 1H-Indol-2-yl |

| Boc | tert-Butyloxycarbonyl |

| WSC / EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| TFA | Trifluoroacetic acid |

| DMF | Dimethylformamide |

| SPPS | Solid-Phase Peptide Synthesis |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| tBu | tert-Butyl |

| MBHA | 4-Methylbenzhydrylamine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a cornerstone technique for elucidating the structure of H-Dmt-Tic-NH-CH2-Indl. The spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the various protons within the molecule, confirming the connectivity of the constituent amino acid residues and the indolylmethylamine moiety. nih.gov

Key signals in the ¹H-NMR spectrum of H-Dmt-Tic-NH-CH2-Indl include a singlet at approximately 2.35 ppm, which is characteristic of the six protons of the two methyl groups on the Dmt residue. nih.gov A complex series of multiplets observed between 2.92 and 3.17 ppm, as well as between 3.95 and 4.92 ppm, correspond to the various methylene (B1212753) and methine protons within the Tic and linker regions of the molecule. nih.gov Aromatic protons from the Dmt and indole rings appear as multiplets in the downfield region, between 6.96 and 7.08 ppm, while other aromatic and amide protons are observed between 6.13 and 6.29 ppm. nih.gov

For the Boc-protected precursor, Boc-Dmt-Tic-NH-CH2-Indl, a characteristic singlet for the nine protons of the Boc group appears at approximately 1.40 ppm. nih.gov The remaining signals are consistent with the structure of the protected peptide. nih.gov

Table 1: ¹H-NMR Spectroscopic Data for H-Dmt-Tic-NH-CH2-Indl and its Precursor

| Compound | Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|---|

| TFA·H-Dmt-Tic-NH-CH2-Indl | 2.35 | s | 6H | Dmt methyl groups |

| 2.92–3.17 | m | 4H | Aliphatic protons | |

| 3.95–4.92 | m | 6H | Aliphatic and Cα protons | |

| 6.13–6.29 | m | 3H | Aromatic/Amide protons | |

| 6.96–7.08 | m | 8H | Aromatic protons | |

| Boc-Dmt-Tic-NH-CH2-Indl | 1.40 | s | 9H | Boc group |

| 2.35 | s | 6H | Dmt methyl groups | |

| 2.92–3.17 | m | 4H | Aliphatic protons | |

| 4.41–4.92 | m | 6H | Aliphatic and Cα protons | |

| 6.13–6.29 | m | 3H | Aromatic/Amide protons |

s = singlet, m = multiplet. Data sourced from a study by Balboni et al. nih.gov

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry provides unequivocal confirmation of the molecular weight of H-Dmt-Tic-NH-CH2-Indl. For the final compound, the mass spectrum shows a peak at an m/z (mass-to-charge ratio) of 498, corresponding to the protonated molecule [M+H]⁺. nih.gov This finding is in agreement with the calculated molecular weight of the compound. Similarly, the Boc-protected intermediate, Boc-Dmt-Tic-NH-CH2-Indl, exhibits a protonated molecular ion peak at m/z 598 [M+H]⁺. nih.gov These results are crucial for verifying the successful synthesis of the target molecule.

Table 2: Mass Spectrometry Data

| Compound | Expected Ion | Observed m/z |

|---|---|---|

| TFA·H-Dmt-Tic-NH-CH2-Indl | [M+H]⁺ | 498 |

Data obtained from a study by Balboni et al. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the purification of H-Dmt-Tic-NH-CH2-Indl and the assessment of its purity. Analytical HPLC is performed using a reversed-phase column, and the compound is eluted with a gradient of organic solvent (typically acetonitrile) in an aqueous buffer. nih.gov The purity of the final product is determined by monitoring the elution profile at specific wavelengths, such as 220 and 254 nm. nih.gov For H-Dmt-Tic-NH-CH2-Indl, a purity of greater than 99% is typically achieved. nih.gov

The retention of the compound on the HPLC column is characterized by its capacity factor (K'), which is a measure of the time the analyte resides in the stationary phase relative to the time it resides in the mobile phase. For H-Dmt-Tic-NH-CH2-Indl, a capacity factor (K') of 4.16 has been reported under specific chromatographic conditions. nih.gov The Boc-protected intermediate, being more lipophilic, has a higher capacity factor of 5.78. nih.gov

Table 3: HPLC Characterization Data

| Compound | Capacity Factor (K') | Purity |

|---|---|---|

| TFA·H-Dmt-Tic-NH-CH2-Indl | 4.16 | >99% |

Data sourced from a study by Balboni et al. nih.gov

Compound Reference Table

| Abbreviation/Name | Full Chemical Name |

| H-Dmt-Tic-NH-CH2-Indl | (S)-N-((S)-1-((1H-indol-2-yl)methylamino)-1-oxo-4-phenylbutan-2-yl)-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

| Boc-Dmt-Tic-OH | N-(tert-butoxycarbonyl)-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| H₂N-CH₂-Indl | (1H-indol-2-yl)methanamine |

| TFA | Trifluoroacetic acid |

| DMSO-d₆ | Deuterated dimethyl sulfoxide |

| DMF | Dimethylformamide |

| HOBt | 1-Hydroxybenzotriazole |

| WSC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

Receptor Binding Kinetics and Selectivity Profiling

Opioid Receptor Affinities (μ, δ, κ) of H-Dmt-Tic-NH-CH2-Indl

The affinity of a compound for a receptor is a measure of how tightly it binds. This is a primary determinant of its potency and potential for receptor-mediated effects. Research into H-Dmt-Tic-NH-CH2-Indl, an analogue of the potent δ-opioid agonist UFP-502 (H-Dmt-Tic-NH-CH2-Bid), has focused on elucidating these binding characteristics. nih.govnih.gov

The receptor binding affinities of H-Dmt-Tic-NH-CH2-Indl and related compounds are determined using competitive radioligand binding assays. acs.org This standard pharmacological technique measures the ability of a test compound (the 'cold' ligand) to displace a 'hot' radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

These assays are typically performed using membrane preparations from cells, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to stably express a high density of a single type of recombinant human opioid receptor (μ, δ, or κ). acs.orgresearchgate.net The use of recombinant human receptors ensures that the binding characteristics are directly relevant to human pharmacology.

For determining δ-opioid receptor affinity, a common radioligand is [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin), a well-characterized δ-selective agonist. To measure μ-opioid receptor affinity, [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is frequently used. The assay involves incubating the cell membranes, the radioligand, and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, often by rapid filtration, and the radioactivity of the bound fraction is quantified using liquid scintillation counting. acs.org The data are then analyzed to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To obtain an absolute measure of affinity that is independent of experimental conditions, the IC₅₀ is converted to a dissociation constant (Ki). researchgate.net The Ki represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present. The Cheng-Prusoff equation is commonly used for this conversion. acs.org

Studies on H-Dmt-Tic-NH-CH2-Indl, which was synthesized to evaluate the importance of the 1H-benzimidazol-2-yl (Bid) moiety in its parent compound, have established its binding affinities for μ- and δ-opioid receptors. nih.gov The compound demonstrated subnanomolar affinity for the δ-opioid receptor and a slightly lower affinity for the μ-opioid receptor. nih.gov

| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) |

|---|---|---|

| H-Dmt-Tic-NH-CH2-Indl | 0.443 | 6.74 |

Receptor Selectivity Analysis

Receptor selectivity is a critical aspect of a ligand's pharmacological profile, indicating its ability to bind preferentially to one receptor subtype over others. High selectivity can be crucial for achieving targeted therapeutic effects while minimizing off-target side effects.

The selectivity of a compound is often expressed as a ratio of its Ki values for different receptors. For opioid ligands, the μ/δ selectivity ratio (Kiμ / Kiδ) is a common metric. A higher value indicates greater selectivity for the δ-opioid receptor over the μ-opioid receptor.

For H-Dmt-Tic-NH-CH2-Indl, the selectivity ratio has been calculated from its respective dissociation constants. nih.gov

| Compound | Selectivity Ratio (Kiμ / Kiδ) |

|---|---|

| H-Dmt-Tic-NH-CH2-Indl | 15.2 |

To contextualize the binding profile of H-Dmt-Tic-NH-CH2-Indl, it is useful to compare it with its parent compound, H-Dmt-Tic-NH-CH2-Bid (UFP-502), and other reference ligands. The Dmt-Tic pharmacophore is a well-established motif in the design of potent opioid ligands. acs.orgacs.org Modifications to the C-terminal portion of this pharmacophore can dramatically alter affinity and selectivity. acs.org

H-Dmt-Tic-NH-CH2-Bid (UFP-502) is a highly potent and selective δ-opioid agonist. nih.govnih.gov The substitution of its 1H-benzimidazol-2-yl (Bid) group with a 1H-indol-2-yl (Indl) group to create H-Dmt-Tic-NH-CH2-Indl resulted in a notable shift in its binding profile. Specifically, the affinity for the δ-opioid receptor decreased approximately 6-fold, while the μ-opioid receptor affinity also decreased, leading to a compound with moderate δ-selectivity. nih.gov This highlights the critical role of the C-terminal heterocyclic system in optimizing receptor interaction. nih.gov

| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | Selectivity Ratio (Kiμ / Kiδ) |

|---|---|---|---|

| H-Dmt-Tic-NH-CH2-Indl | 0.443 | 6.74 | 15.2 |

| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | 0.066 | 1.52 | 23 |

| H-Dmt-Tic-NH-CH2-Bid(CH2-COOH) | 0.015 | 13.6 | 907 |

As shown in the table, while H-Dmt-Tic-NH-CH2-Indl retains subnanomolar affinity for the δ-receptor, it is less potent and less selective than its benzimidazole-containing parent compound, UFP-502. nih.gov Further comparison with an analogue where a carboxylic acid function is added, H-Dmt-Tic-NH-CH2-Bid(CH2-COOH), reveals how structural modifications can dramatically enhance δ-selectivity, in this case by significantly reducing μ-receptor affinity. nih.gov The data underscore that the distance and nature of the aromatic nucleus C-terminal to the Dmt-Tic pharmacophore are crucial determinants of both affinity and selectivity at opioid receptors. acs.org

Table of Mentioned Compounds

| Abbreviated Name | Full Chemical Name |

| H-Dmt-Tic-NH-CH2-Indl | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-NH-CH2-1H-indol-2-yl |

| H-Dmt-Tic-NH-CH2-Bid (UFP-502) | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-NH-CH2-1H-benzimidazol-2-yl |

| H-Dmt-Tic-NH-CH2-Bid(CH2-COOH) | H-Dmt-Tic-NH-CH2-Bid(CH2-COOH) |

| [³H]DPDPE | [³H]-[D-Pen², D-Pen⁵]enkephalin |

| [³H]DAMGO | [³H]-[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin |

Pharmacological Mechanisms and Signal Transduction Pathways

Agonist and Antagonist Functional Characterization

The functional activity of H-Dmt-Tic-NH-CH2-Indl has been elucidated through various in vitro assays that assess its ability to either activate or block opioid receptor signaling.

The functional properties of H-Dmt-Tic-NH-CH2-Indl have been primarily characterized using classical isolated tissue bioassays: the mouse vas deferens (MVD) and the guinea pig ileum (GPI) preparations. The MVD is a standard model for assessing δ-opioid receptor activity, while the GPI is predominantly used for evaluating µ-opioid receptor function.

In the MVD assay, the substitution of the 1H-benzimidazol-2-yl (Bid) moiety in the potent δ-agonist H-Dmt-Tic-NH-CH2-Bid with an indol-2-yl (Indl) group, as seen in H-Dmt-Tic-NH-CH2-Indl, leads to a conversion from a potent δ-agonist to a potent δ-antagonist. nih.gov This demonstrates the critical role of the C-terminal heterocyclic moiety in determining the functional nature of the compound at the δ-opioid receptor.

Conversely, in the GPI assay, H-Dmt-Tic-NH-CH2-Indl displays agonistic properties at the µ-opioid receptor. nih.gov This dual functionality highlights the compound as a mixed µ-agonist/δ-antagonist.

The intrinsic activity, or the ability of a ligand to produce a maximal response upon binding to its receptor, has been quantified for the agonistic component of H-Dmt-Tic-NH-CH2-Indl's profile. The potency of its µ-agonism is expressed by its half-maximal effective concentration (EC50) or its negative logarithm (pEC50). In the guinea pig ileum (GPI) assay, H-Dmt-Tic-NH-CH2-Indl exhibited an IC50 value of 45.3 nM, indicating its activity as a µ-opioid agonist. nih.gov

Interactive Table: µ-Opioid Receptor Agonist Activity of H-Dmt-Tic-NH-CH2-Indl

| Assay | Parameter | Value |

| Guinea Pig Ileum (GPI) | IC50 | 45.3 nM |

The antagonist potency of H-Dmt-Tic-NH-CH2-Indl at the δ-opioid receptor is a key feature of its pharmacological profile. This is quantified by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

In the mouse vas deferens (MVD) assay, H-Dmt-Tic-NH-CH2-Indl demonstrated potent δ-antagonist activity with a pA2 value of 9.45. nih.gov This high value underscores its significant blocking effect at the δ-opioid receptor. The equilibrium constant (Ke) can be derived from the pA2 value and provides another measure of antagonist affinity.

Interactive Table: δ-Opioid Receptor Antagonist Potency of H-Dmt-Tic-NH-CH2-Indl

| Assay | Parameter | Value |

| Mouse Vas Deferens (MVD) | pA2 | 9.45 |

G-Protein Coupled Receptor (GPCR) Signaling Pathways

As a ligand for opioid receptors, H-Dmt-Tic-NH-CH2-Indl exerts its effects through the activation or inhibition of intracellular signaling cascades initiated by these GPCRs. Opioid receptors primarily couple to inhibitory G-proteins of the Gi/o family.

While direct [35S]GTPγS binding assays specifically for H-Dmt-Tic-NH-CH2-Indl are not extensively reported in the available literature, the functional data from organ bath assays strongly imply its interaction with G-protein signaling pathways. The agonistic activity at the µ-opioid receptor suggests that H-Dmt-Tic-NH-CH2-Indl promotes the binding of GTP to the Gα subunit of the Gi/o protein, initiating a downstream signaling cascade. researchgate.net Conversely, its antagonistic action at the δ-opioid receptor indicates that it prevents the receptor from adopting an active conformation, thereby blocking agonist-induced G-protein activation. researchgate.net Opioid receptors are known to couple to Gi/o proteins, which mediate the inhibitory effects of these receptors on cellular function. researchgate.net

A primary downstream effector of Gi/o protein activation is the enzyme adenylate cyclase. Activation of Gi/o-coupled receptors typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). cuhk.edu.cn

Given that H-Dmt-Tic-NH-CH2-Indl acts as a µ-opioid agonist, it is expected to inhibit adenylate cyclase activity in cells expressing this receptor. As a δ-opioid antagonist, it would block the inhibitory effect of δ-agonists on adenylate cyclase. However, specific studies detailing the direct modulation of adenylate cyclase activity by H-Dmt-Tic-NH-CH2-Indl have not been prominently featured in the reviewed scientific literature.

Functional Selectivity and Biased Agonism at Opioid Receptors

The concept of functional selectivity, or biased agonism, is critical to understanding the pharmacological profile of modern opioid ligands like those based on the Dmt-Tic pharmacophore. Opioid receptors can signal through two principal pathways: the G-protein pathway, which is primarily associated with the desired analgesic effects, and the β-arrestin-2 pathway, which is linked to adverse effects such as respiratory depression, tolerance, and physical dependence. nih.govnih.gov

Compounds that preferentially activate the G-protein pathway over β-arrestin-2 recruitment are termed G-protein biased agonists. H-Dmt-Tic-NH-CH2-Indl belongs to a class of compounds extensively studied for such biased signaling at the delta-opioid receptor. nih.gov While data for this specific molecule is limited, related Dmt-Tic analogues are known to be potent DOR agonists. nih.gov The goal in designing such molecules is to maximize G-protein signaling while minimizing β-arrestin-2 recruitment, thereby separating the therapeutic actions from the undesirable side effects. nih.gov

| Signaling Pathway | Primary Associated Outcome | Desired Activation by Biased Agonist |

|---|---|---|

| G-Protein Activation | Analgesia, Antidepressant-like effects | High |

| β-Arrestin-2 Recruitment | Receptor Desensitization, Tolerance, Side Effects | Low / Negligible |

To scientifically compare the signaling preference of different ligands, a quantitative measure known as a "bias factor" is calculated. nih.gov A widely accepted method for this is the operational model, which analyzes the concentration-response curves for a ligand across different signaling pathways (e.g., G-protein activation versus β-arrestin recruitment). wsu.edu

This model considers the efficacy (Emax) and potency (EC50) of a ligand for each pathway to calculate a transduction coefficient (log(τ/KA)). The bias factor is then determined by comparing the transduction coefficient of the test ligand for two pathways relative to that of a reference, or "balanced," agonist. nih.gov A positive log-scale bias factor for the G-protein pathway indicates a preference for that pathway over β-arrestin recruitment. This quantitative approach is essential for the systematic evaluation and development of novel biased therapeutic ligands. nih.govwsu.edu

| Parameter | Description | Role in Bias Calculation |

|---|---|---|

| EC₅₀ | Concentration of a ligand that gives half-maximal response. | Measures the potency for a specific pathway. |

| Eₘₐₓ | Maximum response that can be produced by the ligand. | Measures the efficacy for a specific pathway. |

| Kₐ | Equilibrium dissociation constant of the agonist-receptor complex. | Reflects the binding affinity of the ligand. |

| τ (Tau) | A measure of the efficacy of an agonist for a particular pathway. | Used to calculate the transduction coefficient. |

| Bias Factor | Logarithmic ratio of the transduction coefficients (τ/Kₐ) for two pathways. | Provides a quantitative measure of a ligand's signaling preference. |

The preferential activation of G-protein signaling by a biased agonist like H-Dmt-Tic-NH-CH2-Indl has profound implications for its therapeutic potential. By avoiding significant recruitment of β-arrestin-2, such a compound could theoretically produce strong analgesic effects with a markedly reduced liability for the development of tolerance, which is a major limitation of conventional opioid therapies. nih.govnih.gov Furthermore, the constellation of side effects mediated by β-arrestin-2, including respiratory depression and constipation, could be mitigated. nih.gov This differential signaling profile represents a key strategy in modern pharmacology to develop safer and more effective pain management treatments. acs.org

Receptor Desensitization and Tolerance Mechanisms (In Vitro Models)

In vitro models are crucial for elucidating the cellular mechanisms that underlie receptor desensitization and tolerance. Chronic exposure to a conventional opioid agonist typically leads to the phosphorylation of the receptor, which promotes the binding of β-arrestin. nih.gov The recruitment of β-arrestin not only initiates distinct signaling cascades but also targets the receptor for internalization into the cell via clathrin-coated pits, leading to a reduction in receptor density at the cell surface and a diminished response to the agonist (desensitization). nih.gov

For a G-protein biased agonist that weakly recruits β-arrestin, this process of desensitization and internalization is expected to be significantly attenuated. acs.org In vitro functional assays, such as those using Bioluminescence Resonance Energy Transfer (BRET) to measure G-protein activation and β-arrestin-2 recruitment, can directly assess these properties. acs.org It is hypothesized that compounds like H-Dmt-Tic-NH-CH2-Indl, by virtue of their biased signaling profile, would show minimal receptor internalization in such assays, a characteristic that is predictive of a reduced potential for tolerance development in vivo.

Structure Activity Relationship Sar Studies of H Dmt Tic Nh Ch2 Indl Analogs

Impact of the Indole (B1671886) Moiety Substitution on Receptor Interactions and Activity

The C-terminal aromatic heterocycle is a critical determinant of the pharmacological activity in the Dmt-Tic series of compounds. The choice of this moiety can be the deciding factor between agonism and antagonism at the delta-opioid receptor (DOR).

While extensive research has explored the replacement of the entire indole ring, specific studies on positional and substituent modifications within the indole moiety of H-Dmt-Tic-NH-CH2-Indl are not broadly detailed in the reviewed literature. However, research on related compounds underscores the sensitivity of receptor interactions to such changes. For instance, in other chemical classes, substitutions on an indole ring are known to significantly affect binding affinity and functional activity at various receptors. researchgate.net The primary finding for the Dmt-Tic scaffold is that the presence of the indole itself, in contrast to other heterocyles, is a pivotal structural feature that defines its antagonist profile. nih.gov

The substitution of the C-terminal indole group with other heterocyclic systems has a profound impact on the compound's pharmacological profile. A key comparison is with the 1H-benzimidazol-2-yl (Bid) moiety. The compound H-Dmt-Tic-NH-CH2-Bid, also known as UFP-502, is a potent DOR agonist. nih.gov In stark contrast, replacing the benzimidazole (B57391) ring with an indole ring (to form H-Dmt-Tic-NH-CH2-Indl) transforms the molecule into a potent DOR antagonist. nih.gov

This functional conversion is not unique to the indole substitution. Replacing the benzimidazole in UFP-502 with other heterocycles like benzoxazole (B165842) (Boa) or benzothiazole (B30560) (Bta) also results in potent DOR antagonists. nih.gov This demonstrates that the nitrogen configuration and electronic properties of the benzimidazole ring are crucial for inducing δ-agonism in this scaffold, while the indole, benzoxazole, and benzothiazole moieties favor an antagonist profile. nih.gov The phenyl ring of the benzimidazole is not considered essential for δ agonism; in fact, substituting it with a simpler 1H-imidazole-2-yl group retains δ agonist activity. nih.gov

| Compound Name | C-Terminal Heterocycle (X) | Receptor Target | Functional Activity | Potency (pA₂) |

|---|---|---|---|---|

| H-Dmt-Tic-NH-CH2-Indl | Indole (Indl) | DOR | Antagonist | 9.45 |

| UFP-502 (H-Dmt-Tic-NH-CH2-Bid) | Benzimidazole (Bid) | DOR | Agonist | IC₅₀ = 0.94 nM |

| H-Dmt-Tic-NH-CH2-Boa | Benzoxazole (Boa) | DOR | Antagonist | 9.37 |

| H-Dmt-Tic-NH-CH2-Bta | Benzothiazole (Bta) | DOR | Antagonist | 9.41 |

Data sourced from Balboni et al., 2010. nih.gov Note: pA₂ is a measure of antagonist potency; IC₅₀ is a measure of agonist potency.

Role of the -NH-CH2- Linker in Pharmacological Profile

The linker connecting the core Dmt-Tic pharmacophore and the C-terminal heterocycle is not merely a spacer but plays an active role in defining the molecule's interaction with opioid receptors. Its length, flexibility, and stereochemistry are key factors.

The distance between the Tic residue and the C-terminal aromatic group is a critical factor that can determine whether a compound acts as a DOR agonist or antagonist. capes.gov.br Research has shown that a linker of a specific length is required to convert the Dmt-Tic pharmacophore from a DOR antagonist into a potent DOR agonist when a third heteroaromatic nucleus, such as benzimidazole, is present. capes.gov.br For example, the insertion of a glycine (B1666218) residue between Tic and the C-terminal moiety in some analogs can shift a compound's profile towards MOR agonism and DOR antagonism. mdpi.comresearchgate.net This highlights that both the presence and the length of the linker are crucial for modulating the pharmacological output. Extending the C-terminus of the Dmt-Tic pharmacophore with different amino acid residues can substantially alter the DOR activity profile, suggesting the C-terminal portion and its linker function as an "address domain" that directs receptor interaction. nih.gov

The introduction of a chiral center in the linker region can significantly influence activity. Studies on analogs where the linker is derived from an amino acid, such as H-Dmt-Tic-NH-CH(R)-R', demonstrate the importance of stereochemistry. capes.gov.br For example, modifying the parent delta antagonist scaffold by introducing a linker and a benzimidazole (Bid) group leads to potent delta agonism. A subsequent change in the chirality of the spacer can maintain this potent delta agonism. capes.gov.br Specifically, in analogs where the linker is derived from aspartic acid, the stereochemistry (L-Asp vs. D-Asp) can fine-tune the agonist potency and receptor selectivity. nih.gov While L-Asp appears to be more critical for functional bioactivity than for receptor affinity, both diastereomers can yield highly selective agonists. nih.gov The use of D-isomers in the third residue C-terminal to Tic has been shown to have mixed effects on mu-opioid receptor affinity and can decrease delta-selectivity in certain analogs. nih.gov

Influence of the Dmt and Tic Residues

The H-Dmt-Tic-OH dipeptide is recognized as a foundational and potent DOR antagonist, exhibiting extraordinary receptor binding characteristics and high selectivity. acs.orgresearchgate.net This dipeptide scaffold is a well-established template in opioid research, where even minor modifications can cause remarkable shifts in pharmacological activity. u-strasbg.frnih.govresearchgate.net

The 2',6'-dimethyl-L-tyrosine (Dmt) residue is crucial for high receptor affinity and potent bioactivity. researchgate.netresearchgate.net Its incorporation in place of tyrosine in various opioid peptides has consistently led to enhanced affinity and potency. researchgate.netunict.it The steric bulk from the two methyl groups on the tyrosine ring is thought to constrain the peptide backbone, which can be favorable for receptor binding. researchgate.net

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue, a conformationally restricted analog of phenylalanine, is largely responsible for the antagonist properties of many of its containing structures. u-strasbg.fr The rigidity of the Tic residue plays a vital role in the biological activity at the DOR. nih.gov The combination of Dmt and Tic creates the shortest known peptide pharmacophore that can selectively interact with the DOR as a potent antagonist, forming the basis from which analogs like H-Dmt-Tic-NH-CH2-Indl are derived. mdpi.comresearchgate.netnih.gov N-terminal methylation of the Dmt residue can further enhance DOR antagonist activity. acs.org

| Compound | Modification from Dmt-Tic-OH | DOR Affinity (Kᵢ δ nM) | DOR Selectivity (Kᵢ μ/Kᵢ δ) | DOR Functional Activity |

|---|---|---|---|---|

| H-Dmt-Tic-OH | Reference Compound | 0.022 | 150,000 | Antagonist (pA₂ = 8.2) |

| N,N-Me₂-Dmt-Tic-OH | N,N-dimethylation of Dmt | 0.12 | 20,000 | Enhanced Antagonist (pA₂ = 9.4) |

| H-Tyr-Tic-OH | Dmt replaced by Tyr | Weak Interaction | - | Weak Interaction |

| Dmt-d-Tic-Phe | Tic replaced by d-Tic; Phe added | 0.45 | ~1 (non-selective) | Agonist |

Data sourced from Lazarus et al., 2004 acs.org and Gacond et al., 2008 nih.gov.

Modifications of the Dmt Residue (e.g., 2',6'-dimethylation)

The 2',6'-dimethylation of the tyrosine ring in the Dmt residue is a key feature that significantly enhances bioactivity, affinity, and selectivity compared to analogs containing a native Tyr or Phe residue. researchgate.net Further modifications, such as N-terminal alkylation, have been systematically explored to refine the activity of Dmt-Tic based ligands.

N-methylation of the alpha-amino group of the Dmt residue in H-Dmt-Tic-OH has been shown to produce potent delta-opioid ligands with enhanced antagonist activity. For instance, N-Me-Dmt-Tic-OH demonstrates high delta-opioid binding affinity and elevated delta antagonism. nih.govacs.org Further N,N-dimethylation to yield N,N-Me2-Dmt-Tic-OH maintains high delta receptor affinity while considerably increasing delta antagonism. nih.govacs.orgacs.org This enhancement is also observed in longer peptides like H-Dmt-Tic-Ala-OH, where N,N-dimethylation leads to exceptional antagonist activity at the delta receptor. acs.orgacs.org However, these modifications can also impact selectivity. While N,N-Me2-Dmt-Tic-OH remains highly selective, the amidated analog, N,N-(Me)2-Dmt-Tic-NH2, shows increased activity at mu-opioid receptors, leading to more modest delta selectivity. nih.govacs.org

Conversely, altering the stereochemistry at the alpha-carbon of Dmt has been found to be detrimental to delta receptor activity. nih.govacs.orgacs.org Similarly, replacing the alpha-amino group with a methyl group results in a loss of activity. nih.govacs.orgacs.org

Substitutions or Constrainment within the Tic Moiety

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue provides a conformational constraint on the phenylalanine-like side chain, which is crucial for the observed receptor antagonism. nih.gov Modifications to this moiety, including substitutions on its aromatic ring or its complete replacement, have significant consequences for receptor affinity and selectivity.

Studies have shown that substitutions at various positions on the Tic aromatic ring alter the receptor binding profiles. researchgate.net For example, incorporating large hydrophobic groups at position 7 of the Tic ring did not significantly change delta-opioid receptor binding affinities, whereas substitutions at position 6 led to substantial changes. researchgate.net The integrity of the heterocyclic ring of Tic is also important for its antagonist properties. researchgate.net

Replacing the Tic residue with other conformationally restricted phenylalanine analogs can dramatically shift the pharmacological profile. nih.gov For instance, substituting Tic with 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one (B136569) (Aba) in Dmt-Tic derivatives tends to reduce delta-opioid receptor affinity while increasing affinity and selectivity for the mu-opioid receptor. nih.govresearchgate.net This shift is attributed to the different allowed low-energy conformations of the side chains; Tic favors gauche conformations, while Aba allows for trans and gauche(+) conformations. nih.gov The replacement of Tic with another constrained analog, 4-amino-1,2,4,5-tetrahydro-indolo[2,3-c]azepin-3-one (Aia), has also been explored, leading to novel ligands with altered selectivity profiles. nih.govmdpi.com These findings underscore the critical role of the conformational constraints imposed by the residue at this position in determining the ligand's interaction with opioid receptors. mdpi.com

Comprehensive Analysis of Multicomponent Pharmacophore Relationships

The pharmacological activity of Dmt-Tic based ligands is not solely determined by the individual residues but by the spatial and electronic relationship between multiple pharmacophoric elements. A key strategy for converting the Dmt-Tic antagonist pharmacophore into an agonist involves the addition of a third aromatic center C-terminal to the Tic residue, often connected by a spacer. acs.orggoogle.com

The nature of this third aromatic group and the length of the spacer are critical determinants of the resulting activity. acs.org For example, adding a 1H-benzimidazol-2-yl (Bid) group via a methylene (B1212753) spacer (as in H-Dmt-Tic-NH-CH2-Bid) transforms the delta-antagonist into a highly potent delta-agonist. acs.orgnih.gov The distance between the Dmt-Tic pharmacophore and this third aromatic nucleus is a crucial factor; varying the spacer length can produce potent delta-agonists or ligands with mixed delta-antagonist/mu-agonist properties. acs.org For instance, H-Dmt-Tic-Gly-NH-CH2-Ph exhibits potent delta-antagonism and very high mu-agonism, while the shorter H-Dmt-Tic-Gly-NH-Ph has nearly equivalent high delta- and mu-agonism. acs.org

The electronic properties of the third aromatic ring also play a role. The substitution of the Bid moiety in H-Dmt-Tic-NH-CH2-Bid with related heterocycles like benzoxazol-2-yl (Boa) or benzothiazol-2-yl (Bta) converts the delta-agonist back into a delta-antagonist. nih.gov This highlights the specific electronic and hydrogen-bonding characteristics of the Bid ring required for delta-agonism. The phenyl ring of the benzimidazole itself appears less critical, as replacing it with 1H-imidazole-2-yl retains delta-agonist activity. nih.gov These complex relationships demonstrate that a multicomponent approach, considering the interplay between the Dmt residue, the constrained Tic moiety, the spacer, and the C-terminal aromatic group, is essential for designing ligands with specific, predictable pharmacological profiles. mdpi.com

Preclinical Pharmacological Evaluation in Biological Systems and Animal Models

In Vitro Cellular Assays for Functional Effects

The functional activity of compounds based on the Dmt-Tic pharmacophore is frequently evaluated using cell-based assays that measure receptor activation and subsequent intracellular signaling. researchgate.net A primary method for this is the [³⁵S]GTPγS binding assay, which quantifies the activation of G-protein coupled receptors (GPCRs), such as the delta-opioid peptide (DOP) receptor. researchgate.netnih.gov

Studies on UFP-502 (H-Dmt-Tic-NH-CH2-Bid), a close structural analogue of the Indl compound, have been conducted in Chinese Hamster Ovary (CHO) cells engineered to express human delta-opioid receptors (CHO(hDOP)). nih.gov In these cellular systems, UFP-502 was shown to bind to the DOP receptor with high affinity. nih.gov Functionally, it behaved as a potent and full agonist in both [³⁵S]GTPγS binding assays and in isolated tissue preparations like the mouse vas deferens. nih.gov The conversion of the parent Dmt-Tic antagonist pharmacophore into a potent agonist is critically dependent on the presence and spacing of a C-terminal heteroaromatic nucleus, such as the benzimidazole (B57391) in UFP-502 or the indole (B1671886) in H-Dmt-Tic-NH-CH2-Indl. nih.govnih.gov

Table 1: In Vitro Functional Activity of the Analogue Compound UFP-502 This table presents data for H-Dmt-Tic-NH-CH2-Bid (UFP-502), a close analogue of H-Dmt-Tic-NH-CH2-Indl.

| Assay | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|

| Receptor Binding | CHO(hDOP) Cells | Binding Affinity (pKi) | 9.43 | nih.gov |

| Functional Agonism | CHO(hDOP) Cells | Potency (pEC50) in [³⁵S]GTPγS Assay | 10.09 | nih.gov |

| Functional Agonism | Mouse Vas Deferens | Potency (pEC50) | 10.70 | nih.gov |

Delta-opioid receptor agonists have been investigated for their ability to modulate the expression of neurotrophic factors, which is considered a potential mechanism for antidepressant effects. nih.gov Brain-Derived Neurotrophic Factor (BDNF) is a key target in this line of research. nih.govmdpi.com

The analogue H-Dmt-Tic-NH-CH2-Bid was examined for its effect on BDNF mRNA expression in rats using in situ hybridization. nih.gov The study found that this compound tended to increase BDNF mRNA levels, particularly in the frontal cortex. nih.gov Another report confirms that UFP-502 stimulates the expression of BDNF mRNA. nih.gov However, the magnitude of this effect was noted to be variable among individual animals and was not consistently observed across all brain regions examined. nih.gov For instance, while an increase was seen in the frontal cortex, the effect in hippocampal regions was less pronounced for this specific compound. nih.gov This modulation of gene expression suggests a potential downstream mechanism for the behavioral effects observed in animal models. nih.gov

Table 2: Effect of H-Dmt-Tic-NH-CH2-Bid on BDNF mRNA Expression This table summarizes findings for a close analogue of the target compound.

| Brain Region | Observed Effect | Reference |

|---|---|---|

| Frontal Cortex | Increased BDNF mRNA expression | nih.gov |

| Hippocampus (General) | Tendency to increase expression (variable) | nih.gov |

| Hippocampus (CA3 and Dentate Gyrus) | No significant effect reported for this compound | nih.gov |

In Vivo Animal Models for Investigating Central Nervous System Effects

The forced swimming test (FST) is a widely used rodent model to screen for potential antidepressant activity. nih.govbiorxiv.org In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.gov Several delta-opioid receptor agonists have demonstrated efficacy in this model. nih.govjst.go.jp

The analogue UFP-502 (H-Dmt-Tic-NH-CH2-Bid) was evaluated in the mouse FST. nih.gov It produced a significant, dose-dependent decrease in immobility time, an action that mimics the effects of established antidepressant drugs. nih.govnih.gov This finding provides in vivo evidence that activation of delta-opioid receptors by this class of compounds can produce behaviors relevant to the treatment of depression. nih.govnih.gov The antidepressant-like effect of these agonists in the FST was shown to be blocked by the delta-opioid receptor antagonist naltrindole, confirming the receptor-specific mechanism of action. nih.gov

Table 3: In Vivo Efficacy of H-Dmt-Tic-NH-CH2-Bid in the Forced Swimming Test Data represents the antidepressant-like effects of a close analogue.

| Animal Model | Behavioral Test | Key Finding | Reference |

|---|---|---|---|

| Mouse | Forced Swimming Test (FST) | Dose-dependently decreased immobility time | nih.govnih.gov |

The analgesic properties of Dmt-Tic derivatives are often assessed using models of nociception that measure the response to a painful stimulus. The tail withdrawal assay, a test of spinal analgesia, involves immersing the animal's tail in warm water and measuring the latency to withdrawal. acs.orgcore.ac.uk

In vivo studies in mice demonstrated that the analogue UFP-502 produces a clear antinociceptive effect in the tail withdrawal assay following intrathecal administration. nih.gov This indicates that the compound can modulate pain signaling at the spinal level. nih.gov Interestingly, while the effects of the standard delta-agonist DPDPE were fully blocked by the antagonist naltrindole, the antinociceptive effect of UFP-502 in this assay was unaffected, suggesting a complex interaction with opioid receptor systems. nih.gov

Table 4: Antinociceptive Effects of the Analogue UFP-502 This table details the in vivo analgesic-like activity of a close structural analogue.

| Animal Model | Nociception Test | Observed Effect | Reference |

|---|---|---|---|

| Mouse | Tail Withdrawal Assay | Produced a clear antinociceptive effect | nih.gov |

The potential of delta-opioid receptor agonists to modulate motor function has been explored in animal models of neurological disorders, particularly Parkinson's disease (PD). nih.gov These models often use neurotoxins like 6-hydroxydopamine (6-OHDA) to create lesions in the nigrostriatal dopamine (B1211576) pathway, mimicking the pathology of PD. nih.govnih.gov

Table 5: Effects of the Analogue UFP-512 in a Parkinson's Disease Model This table shows the impact on motor function of a related Dmt-Tic derivative in 6-OHDA-lesioned rats.

| Animal Model | Motor Function Test | Effect of UFP-512 | Reference |

|---|---|---|---|

| 6-OHDA Rat Model of PD | Drag Test (Stepping Activity) | Stimulated activity | researchgate.net |

| 6-OHDA Rat Model of PD | Rotarod Test (Gait) | Improved performance | researchgate.net |

Table of Mentioned Compounds

| Abbreviated Name / Code | Full Chemical Name |

|---|---|

| H-Dmt-Tic-NH-CH2-Indl | H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-amino-methyl-1H-indole |

| UFP-502 | H-Dmt-Tic-NH-CH2-Bid (H-2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-amino-methyl-1H-benzimidazole) |

| UFP-512 | H-Dmt-Tic-NH-CH(CH2-COOH)-Bid |

| DPDPE | [D-Pen²,D-Pen⁵]enkephalin |

| Naltrindole | Naltrindole hydrochloride |

In Vivo Evaluation of Compound Distribution and Stability

Direct in vivo distribution and stability data for H-Dmt-Tic-NH-CH2-Indl are not extensively available in the current literature. However, studies on structurally related compounds containing the core Dmt-Tic pharmacophore provide valuable insights into the likely in vivo behavior of this class of molecules. For instance, research on Dmt-Tic-Cy5, a fluorescently labeled δ-opioid receptor (δOR) antagonist, offers a proxy for understanding tissue distribution and clearance. nih.gov

In a study using tumor-bearing mice, the distribution of Dmt-Tic-Cy5 was monitored over time. nih.govacs.org The compound showed specific retention in tumors expressing the δ-opioid receptor, with maximum uptake observed at 3 hours post-administration and persistence for over 96 hours. nih.gov In contrast, it was cleared from tumors not expressing the receptor within 6 hours. nih.gov Systemic clearance from normal organs, including the kidneys and liver, was observed within 24 hours. nih.govacs.org Such studies are crucial for determining the pharmacokinetic profile of a compound. The stability of Dmt-Tic analogs has also been a focus of research, with modifications aimed at reducing chemical degradation. nih.gov For example, some cyclic peptides incorporating the Dmt-Tic pharmacophore remained almost entirely intact after a 60-minute incubation with rat brain homogenate, indicating high metabolic stability. researchgate.net The 2,6-dimethylation of the tyrosine residue in the Dmt pharmacophore is a key feature that imparts high enzymatic stability to these peptides. nih.gov

Table 1: In Vivo and Ex Vivo Distribution of Dmt-Tic-Cy5 in a Mouse Model

Development and Validation of Preclinical Animal Models

The evaluation of compounds like H-Dmt-Tic-NH-CH2-Indl, which are designed to interact with the opioid system, relies heavily on preclinical animal models. taconic.com These models are indispensable for mapping the specific brain regions where drugs act and for determining their mechanisms of action. nih.gov The development of addiction, for example, is often modeled in animals by focusing on different phases of the process, such as initiation, and on factors that predict vulnerability. taconic.com Rodent models have been successfully used to study the circuitry and neurobiological changes involved in drug abuse. jci.org Given the complexity of conditions like addiction and pain, these models have evolved to more closely mimic the human condition, incorporating features like compulsive use and relapse. taconic.com

Selection Criteria for Relevant Animal Models

The selection of an appropriate animal model is critical for the relevance and translatability of preclinical findings. Key criteria include:

Species and Strain: Rats and mice are the most commonly used species in opioid research. taconic.com The choice between them can be significant, as can the selection of specific strains (e.g., inbred vs. outbred), which can exhibit different preferences for opioids like morphine. taconic.com For some studies, non-human primates are used as their biology and pharmacology can more accurately predict human responses, though their use is limited. nih.gov In recent years, the zebrafish has emerged as an alternative model for studying complex neuropsychiatric disorders due to its well-characterized nervous system and the ability to conduct high-throughput screening. jci.org

Genetic Profile: The use of knockout mice, in which specific genes for opioid receptors or peptides have been deleted, has been a powerful tool for dissecting the roles of different components of the opioid system in vivo. researchgate.netnih.govnih.gov More advanced techniques have led to conditional knockout mice, allowing for gene deletion in specific neurons. nih.gov These genetic models are invaluable for understanding how the opioid system modulates the behavioral effects of drugs. researchgate.net

Behavioral Paradigm: The chosen model must be relevant to the compound's intended therapeutic effect. For addiction research, self-administration models, where an animal performs an action (like pressing a lever) to receive a drug, are considered to have excellent face validity. taconic.comnih.gov The conditioned place preference (CPP) model is also used to assess the abuse potential of drugs. taconic.com For pain research, models may involve inducing inflammatory, neuropathic, or postoperative pain to test a compound's analgesic efficacy. researchgate.net

Assessment of Model Validity (Face, Construct, Predictive)

To ensure that findings from animal models are translatable to human conditions, their validity is assessed across three main types:

Face Validity: This refers to the descriptive similarity between the behaviors observed in the animal model and the symptoms of the human disorder. nih.gov For instance, an animal model of addiction demonstrating compulsive drug-seeking despite negative consequences would have high face validity. frontiersin.org While important, a lack of face validity does not automatically invalidate a model. nih.gov

Construct Validity: This assesses the similarity in the underlying pathophysiological or neurobiological mechanisms between the model and the human condition. nih.gov For example, if a model of opioid addiction shows alterations in the brain's reward circuitry (e.g., the mesolimbic dopamine system) that are homologous to those seen in humans, it has good construct validity. nih.govnih.gov

Predictive Validity: This is the model's ability to correctly identify the efficacy of a potential therapeutic agent. nih.gov If a compound reduces drug self-administration in an animal model and is also effective in treating addiction in humans, the model has high predictive validity. nih.govnih.gov This is a crucial aspect for drug development programs, though it can be challenging to establish for diseases with poor existing therapeutic options. nih.gov The reinstatement paradigm, which models relapse, has demonstrated good predictive validity by showing that factors triggering relapse in animals are similar to those in humans. nih.gov

Considerations for Reducing Animal Use in Research

Ethical considerations and the limitations of animal testing have spurred significant efforts to reduce the number of animals used in research. fda.gov The guiding principles for this are the "3Rs":

Replacement: This involves substituting animal experiments with non-animal methods whenever possible. fda.gov These alternatives, often called New Approach Methodologies (NAMs), include in vitro cell and tissue cultures, organ-on-a-chip systems, and in silico computational modeling. fda.gov These methods can offer advantages in efficiency and cost. fda.gov

Reduction: This principle aims to minimize the number of animals used in an experiment to the minimum required to obtain statistically significant data. fda.gov This can be achieved through better experimental design and statistical analysis. fda.gov Sharing data and reducing the duration of animal toxicity testing for certain drug classes can also contribute to reduction. fda.gov

Refinement: This focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals involved. fda.gov This includes improving housing conditions and using less invasive techniques. fda.gov

The ultimate goal is the full replacement of animal testing, but this remains a significant challenge, particularly for complex systemic conditions where understanding the interaction of a compound with a whole biological system is necessary. fda.gov

Table of Compounds

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking simulations are instrumental in predicting how H-Dmt-Tic-NH-CH2-Indl or its analogs bind to the active site of opioid receptors, offering a static snapshot of the most probable protein-ligand interactions.

Prediction of Ligand-Receptor Binding Modes and Poses

The primary anchoring interaction for many Dmt-Tic derivatives is an ionic bond between the protonated N-terminal amine of the Dmt residue and a conserved aspartic acid residue (Asp) in the receptor, such as Asp128 in the DOR. mdpi.com The aromatic rings of the Dmt and Tic residues, as well as the indole (B1671886) group, are positioned to engage in various non-covalent interactions with the receptor.

Estimation of Binding Energies and Affinities

Computational models allow for the estimation of binding free energies, which can be correlated with binding affinities (Ki values). For a series of cyclic peptides containing the Dmt-Tic pharmacophore, the predicted inhibitory constants, calculated from the binding free energies of the docked complexes, were in the subnanomolar to low nanomolar range, indicating a high potential for potent receptor binding. mdpi.com While specific binding energy values for H-Dmt-Tic-NH-CH2-Indl are not extensively reported, molecular docking studies on similar indole derivatives have demonstrated strong binding affinities to their respective receptors. mdpi.com For example, a novel indole derivative containing a tosyl moiety showed a docking score of -10.86 Kcal/mol, suggesting spontaneous and favorable binding to its target enzyme. mdpi.com

| Compound Class | Receptor Target | Predicted Affinity Range | Reference |

| Dmt-Tic Cyclic Peptides | δ-Opioid Receptor | Subnanomolar to low nanomolar | mdpi.com |

| Indole Derivatives | Tyrosinase | -10.86 Kcal/mol (Docking Score) | mdpi.com |

This table presents estimated binding affinities for classes of compounds related to H-Dmt-Tic-NH-CH2-Indl based on molecular docking studies.

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, revealing information about its stability, conformational changes, and the nature of the interactions over time.

Investigation of Ligand-Receptor Complex Stability and Conformational Changes

MD simulations performed on ligand-receptor complexes, including those with indole-containing ligands, have been used to assess the stability of the predicted binding poses. nih.gov These simulations can reveal whether a ligand remains stably bound in its initial docked conformation or if it undergoes significant conformational adjustments to find a more favorable orientation within the binding site. For example, MD simulations of serotonin (B10506) receptor ligands with an indole scaffold have shown that the complexes remain stable throughout the simulation, with the indole moiety maintaining its deep penetration into the hydrophobic pocket. nih.gov This stability is crucial for sustained receptor interaction and subsequent biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For H-Dmt-Tic-NH-CH2-Indole and its analogs, pharmacophore models serve as templates for virtual screening of compound libraries to discover new ligands with desired pharmacological profiles.

The Dmt-Tic pharmacophore is a well-established motif for potent and selective delta-opioid receptor antagonists. dntb.gov.uamdpi.commdpi.com Extensive research has identified several key structural features that are critical for its activity:

The Dmt (2',6'-dimethyl-L-tyrosine) residue: The phenolic hydroxyl group and the aromatic ring of the Dmt residue are crucial for receptor recognition and binding. The two methyl groups on the tyrosine ring are thought to restrict the conformational flexibility of the side chain, which can contribute to enhanced receptor affinity and selectivity.

The Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue: The constrained bicyclic structure of the Tic residue plays a significant role in orienting the pharmacophore within the receptor's binding pocket. The carboxylic acid group of the Tic moiety is a key determinant of delta-opioid receptor selectivity. nih.gov

The C-terminal modification: The nature of the substituent at the C-terminus of the Dmt-Tic scaffold is a critical determinant of the ligand's pharmacological profile, influencing whether the compound acts as an agonist or antagonist, and affecting its affinity for mu-opioid receptors. mdpi.comnih.gov In H-Dmt-Tic-NH-CH2-Indole, the indole moiety attached via a methylene (B1212753) linker represents this C-terminal modification. The indole group, with its aromatic and hydrophobic character, likely contributes to additional binding interactions within the receptor.

A general pharmacophore model for Dmt-Tic based delta-opioid antagonists would include a hydrogen bond donor (from the Dmt hydroxyl group), an aromatic feature (from the Dmt phenyl ring), another aromatic feature (from the Tic isoquinoline (B145761) ring system), and a hydrophobic feature, which in the case of H-Dmt-Tic-NH-CH2-Indole would be represented by the indole ring. The spatial arrangement of these features is critical for high-affinity binding to the delta-opioid receptor.

Pharmacophore models derived from H-Dmt-Tic-NH-CH2-Indole and other potent Dmt-Tic analogs can be used to design novel compounds with potentially improved properties, such as enhanced selectivity, better pharmacokinetic profiles, or a mixed agonist/antagonist profile. mdpi.com The design of new analogs can be approached in several ways:

Modification of the indole moiety: The indole ring can be substituted at various positions with different functional groups (e.g., electron-donating or electron-withdrawing groups) to probe for additional interactions with the receptor. The size and lipophilicity of the indole substituent can also be varied.

Alteration of the linker: The methylene linker between the Tic residue and the indole ring can be modified in terms of its length and flexibility. Introducing different linker types, such as amides or ethers, could alter the orientation of the indole group and impact biological activity.

Scaffold hopping: The Dmt-Tic scaffold itself can be replaced with other rigid structures that maintain the correct spatial orientation of the key pharmacophoric features. This approach can lead to the discovery of novel chemical classes of opioid receptor ligands.

Virtual screening of large chemical databases using a pharmacophore model based on H-Dmt-Tic-NH-CH2-Indole could identify structurally diverse molecules that possess the required pharmacophoric features and are therefore potential candidates for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs of H-Dmt-Tic-NH-CH2-Indole, a QSAR model could be developed to predict the delta-opioid receptor affinity or antagonist potency based on various molecular descriptors.

While specific QSAR studies on a series of indole-containing Dmt-Tic derivatives are not extensively reported in the literature, the general methodology would involve:

Data Set: A series of H-Dmt-Tic-NH-CH2-Indole analogs with experimentally determined biological activities (e.g., Ki values for receptor binding) would be required.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area, electrostatic potential).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A well-validated QSAR model could then be used to predict the activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates and saving resources. The model would also provide insights into which molecular properties are most important for the desired biological activity. For instance, a QSAR study might reveal that the hydrophobicity and the electronic properties of the indole substituent are key factors influencing the delta-opioid receptor affinity.

| Descriptor Type | Examples | Potential Influence on Activity |

| Steric | Molecular Volume, Surface Area | Can affect how well the ligand fits into the receptor binding pocket. |

| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with receptor residues. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Important for crossing cell membranes and for hydrophobic interactions in the binding site. |

| Topological | Connectivity Indices | Describe the branching and shape of the molecule. |

Homology Modeling of Opioid Receptors for Ligand Interaction Studies

Since the experimental three-dimensional structures of all opioid receptor subtypes in all their activation states are not always available, homology modeling is a valuable computational technique to generate a 3D model of a target receptor based on the known structure of a homologous protein. mdpi.com For opioid receptors, which are G-protein coupled receptors (GPCRs), the crystal structures of other GPCRs, such as bovine rhodopsin or the beta-2 adrenergic receptor, have historically been used as templates. More recently, crystal structures of the opioid receptors themselves have become available, significantly improving the accuracy of homology models.

A homology model of the delta-opioid receptor can be used to perform molecular docking and molecular dynamics (MD) simulations to study the binding of H-Dmt-Tic-NH-CH2-Indole in detail.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking H-Dmt-Tic-NH-CH2-Indole into the delta-opioid receptor homology model can help to:

Identify the key amino acid residues in the binding pocket that interact with the ligand.

Visualize the binding mode and the specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions.

Explain the structure-activity relationships observed for different analogs. For example, it could reveal why the indole moiety contributes to high affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. An MD simulation of H-Dmt-Tic-NH-CH2-Indole bound to the delta-opioid receptor can:

Assess the stability of the predicted binding pose from docking.

Reveal conformational changes in the receptor upon ligand binding.

Provide insights into the mechanism of receptor activation or antagonism.

These computational studies, by providing a detailed picture of the molecular interactions between H-Dmt-Tic-NH-CH2-Indole and the delta-opioid receptor, are instrumental in the rational design of new and improved opioid receptor ligands. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues

Investigation of Novel H-Dmt-Tic-NH-CH2-Indl Analogs with Tailored Activity Profiles

The development of novel analogs based on the H-Dmt-Tic-NH-CH2-Indl scaffold is a critical future direction. The goal of such medicinal chemistry efforts would be to systematically modify the core structure to enhance desired therapeutic properties while minimizing or eliminating potential liabilities. This involves creating a library of related compounds and assessing their structure-activity relationships (SAR).

Key areas for modification could include the Dmt (2',6'-dimethyl-L-tyrosine) or Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moieties, as well as the indole-containing C-terminal portion. By altering stereochemistry, adding or removing functional groups, or replacing entire structural components, researchers can fine-tune the affinity, selectivity, and functional activity of the resulting analogs at the δ-opioid receptor. For instance, creating analogs with varying lipophilicity could modulate blood-brain barrier penetration, leading to compounds with either central or peripheral activity. The development of peripherally-acting DOR agonists is a particularly attractive strategy for treating chronic pain conditions without the central nervous system side effects. nih.gov

The exploration of novel analogs is not merely an academic exercise; it is a proven strategy in drug discovery. For example, the development of various DOR agonists has led to compounds with distinct properties, some of which have advanced to clinical trials. mdpi.commdpi.com A systematic investigation of H-Dmt-Tic-NH-CH2-Indl analogs could similarly yield candidates with optimized profiles for specific clinical applications.

Table 1: Examples of δ-Opioid Receptor Agonists and Their Investigated Therapeutic Areas

| Compound | Investigated Therapeutic Area(s) | Reference |

| SNC80 | Depression, Chronic Pain | mdpi.combohrium.com |

| KNT-127 | Depression, Anxiety | news-medical.net |

| ADL5859 | Pain | mdpi.com |

| AZD2327 | Pain | mdpi.com |

Deeper Elucidation of Biased Agonism Mechanisms at Opioid Receptors

The concept of biased agonism, or functional selectivity, has revolutionized G protein-coupled receptor (GPCR) pharmacology. nih.gov It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. nih.govannualreviews.org For opioid receptors, the two primary pathways are the G protein signaling pathway, associated with analgesia, and the β-arrestin pathway, which has been implicated in side effects like tolerance and respiratory depression. bohrium.commdpi.com

Future research should focus on characterizing the signaling profile of H-Dmt-Tic-NH-CH2-Indl to determine if it exhibits bias towards G protein or β-arrestin pathways. This would involve a suite of in vitro cell-based assays to quantify its activity on both signaling cascades. Recent studies have successfully identified G protein-biased DOR agonists that show promising therapeutic profiles, such as reduced seizure liability and a lack of analgesic tolerance. mdpi.combohrium.com

Understanding the biased agonism of H-Dmt-Tic-NH-CH2-Indl would provide critical insights into its potential therapeutic window. Furthermore, this knowledge would guide the design of novel analogs, as described in the previous section, with the explicit goal of engineering a desired bias. For example, if H-Dmt-Tic-NH-CH2-Indl is found to be a balanced agonist, medicinal chemists could attempt to introduce structural modifications that favor G protein activation while diminishing β-arrestin recruitment. The development of G protein-biased agonists is a key strategy for creating safer and more effective opioid therapeutics. mdpi.comacs.org

Integration of Advanced Computational Approaches with Experimental Studies

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. frontiersin.org High-resolution crystal structures of opioid receptors provide a solid foundation for computational studies, enabling detailed investigations into ligand-receptor interactions. frontiersin.orgescholarship.org Future research on H-Dmt-Tic-NH-CH2-Indl should leverage these advanced computational methods.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of H-Dmt-Tic-NH-CH2-Indl at the δ-opioid receptor. frontiersin.orgescholarship.org These simulations can reveal key amino acid residues involved in the interaction and provide insights into the structural basis of its agonist activity. This information is invaluable for the rational design of new analogs with improved properties, such as enhanced affinity or selectivity. nih.gov